1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
Brand Name: Vulcanchem
CAS No.: 1258640-04-8
VCID: VC17700133
InChI: InChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine

CAS No.: 1258640-04-8

Cat. No.: VC17700133

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine - 1258640-04-8

Specification

CAS No. 1258640-04-8
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
Standard InChI InChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3
Standard InChI Key VUYBPOBWFNPQOE-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C1=NOCC1)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine (C₈H₁₆N₂O) features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused to a 2-methylbutan-1-amine chain. The isoxazoline ring, a five-membered heterocycle containing nitrogen and oxygen atoms, adopts a partially saturated conformation, distinguishing it from fully aromatic oxazoles. The amine group at position 1 of the butan-1-amine chain introduces nucleophilic reactivity, while the methyl branch at position 2 influences steric and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol
IUPAC Name1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
SMILESCC(C)CC(C1=NOCC1)N
InChI KeyKBTCUADIAFPHCB-UHFFFAOYSA-N
PubChem CID50986556

The compound’s stereochemistry remains unspecified in available data, though synthetic routes may yield racemic mixtures or specific enantiomers depending on precursor selection.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine typically involves multi-step protocols leveraging cyclization and functional group interconversion. A general approach includes:

  • Isoxazoline Ring Formation: Cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds generates the dihydrooxazole core. For example, reaction of 3-nitropropene derivatives with hydroxylamine under basic conditions yields 3-substituted isoxazolines.

  • Amine Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the 2-methylbutan-1-amine moiety to the isoxazoline ring. For instance, Mitsunobu coupling or alkylation of a preformed isoxazoline with 2-methylbutyl bromide may be employed.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Isoxazoline formationNH₂OH·HCl, NaOH, EtOH, reflux60–75
Amine alkylation2-Methylbutyl bromide, K₂CO₃, DMF45–55
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Reactivity Profile

The compound’s reactivity is governed by two primary functional groups:

  • Isoxazoline Ring: Susceptible to electrophilic substitution at the 3-position and ring-opening reactions under acidic or reductive conditions. Hydrogenation over Pd/C reduces the N–O bond, yielding β-amino alcohol derivatives.

  • Primary Amine: Participates in acylation (e.g., with acetic anhydride), sulfonation, and Schiff base formation. The branched alkyl chain may sterically hinder reactions at the amine site.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental data for the exact compound are unavailable, but computational predictions using analogs suggest:

  • LogP (octanol/water): ~1.5–2.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <1 mg/mL, classified as poorly soluble. Solubility enhancers (e.g., cyclodextrins) may be required for biological testing.

Metabolic Stability

In silico models predict moderate hepatic clearance via CYP3A4-mediated oxidation of the amine group. The isoxazoline ring demonstrates stability toward cytochrome P450 enzymes, reducing first-pass metabolism.

Challenges and Future Prospects

Synthetic Optimization

Current routes suffer from modest yields (45–75%). Future work should explore catalytic asymmetric synthesis to access enantiopure forms and microwave-assisted cyclization to improve efficiency.

Biological Screening

While computational models predict CNS activity, empirical validation is lacking. Prioritized assays include:

  • In vitro cytotoxicity (MTT assay against HEK-293 cells)

  • Antimicrobial susceptibility testing (MIC against S. aureus and E. coli)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator